2-Methyl-2-norbornanemethylamine

Overview

Description

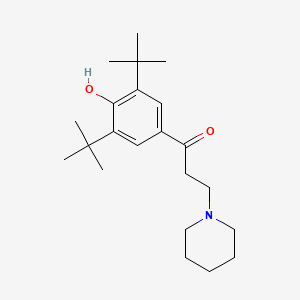

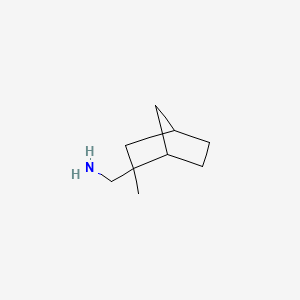

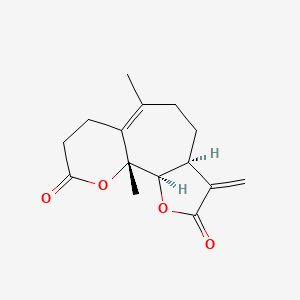

2-Methyl-2-norbornanemethylamine is a chemical compound with the molecular formula C9H17N . It contains a total of 28 bonds, including 11 non-H bonds, 1 rotatable bond, 2 five-membered rings, 1 six-membered ring, and 1 primary aliphatic amine .

Molecular Structure Analysis

The molecule contains a total of 27 atoms, including 17 Hydrogen atoms, 9 Carbon atoms, and 1 Nitrogen atom . It has 28 bonds in total, including 11 non-H bonds, 1 rotatable bond, 2 five-membered rings, 1 six-membered ring, and 1 primary aliphatic amine .Scientific Research Applications

Nuclear Magnetic Resonance Spectroscopy

Roberts et al. (1970) explored the use of nuclear magnetic resonance (NMR) spectroscopy to study norbornyl derivatives, including compounds structurally related to 2-Methyl-2-norbornanemethylamine. Their research provided insights into the chemical shifts and steric interactions within the norbornyl family, highlighting the utility of NMR spectroscopy in understanding the electronic and spatial configuration of these compounds (Roberts et al., 1970).

Synthetic Chemistry

The synthesis and characterization of N-methyl-3-phenyl-norbornan-2-amine, a compound closely related to 2-Methyl-2-norbornanemethylamine, were described by Kavanagh et al. (2013). This work underscores the relevance of norbornan derivatives in the development of new compounds with potential applications in various fields, including pharmaceutical research (Kavanagh et al., 2013).

Biological Studies

Davis et al. (1981) investigated nonaromatic analogues of phenylethanolamine, including norbornane and norbornene derivatives, for their role as inhibitors of phenylethanolamine N-methyltransferase (PNMT). This study illustrates the potential of norbornan derivatives in elucidating biochemical pathways and mechanisms, particularly in the context of neurotransmitter regulation (Davis et al., 1981).

Plant Physiology Research

Grossmann (1990) highlighted the application of norbornan derivatives, including plant growth retardants, in physiological research. These compounds, due to their specific action on cytochrome P-450 dependent monooxygenases, offer valuable insights into the regulation of terpenoid metabolism and its relation to plant growth and development (Grossmann, 1990).

Polymer Science

Marathe et al. (1995) studied the copolymerization of ethylene with 2-allylnorbornane using Ziegler-Natta catalysts. Their research provides an example of the use of norbornan derivatives in the development of new polymer materials with tailored properties (Marathe et al., 1995).

properties

IUPAC Name |

(2-methyl-2-bicyclo[2.2.1]heptanyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-9(6-10)5-7-2-3-8(9)4-7/h7-8H,2-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHFRDYBLIBCHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2CCC1C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00991348 | |

| Record name | 1-(2-Methylbicyclo[2.2.1]heptan-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00991348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-norbornanemethylamine | |

CAS RN |

7106-00-5 | |

| Record name | 2-Norbornanemethylamine, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007106005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methylbicyclo[2.2.1]heptan-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00991348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[2-(2-bromo-4-chlorophenoxy)acetamido]benzoate](/img/structure/B1659974.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B1659976.png)

![7-(1,3-benzodioxol-5-yl)-5-methyl-N-pyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B1659983.png)

![N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylene]-3-(4-methylphenyl)adamantane-1-carbohydrazide](/img/structure/B1659984.png)